![molecular formula C18H17F3N2O7S B4012999 methyl 2-(4-{ethyl[(3-nitrophenyl)sulfonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4012999.png)
methyl 2-(4-{ethyl[(3-nitrophenyl)sulfonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, as well as the use of specific reagents for introducing or modifying particular groups in the molecule. For instance, solid-phase peptide synthesis in water has been explored using water-soluble protecting groups, which could be relevant for synthesizing complex molecules like the one mentioned, given the need for selective reactions in aqueous environments (Hojo, Maeda, & Kawasaki, 2004).
Molecular Structure Analysis
The molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within a molecule. For compounds with complex hydrogen bonding patterns, studies have shown how these interactions can influence the molecular structure and stability (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the reactivity of specific functional groups under various conditions. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, demonstrating the versatility of nitrophenylsulfonyl groups in facilitating nucleophilic rearrangements (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through systematic experimentation and can be influenced by the presence of trifluoromethyl groups or nitro substituents, which affect the compound's polarity and hydrogen bonding capacity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for the application and handling of these compounds. Studies on related sulfonamide and nitro compounds have explored their reactivity patterns, which can provide insights into the reactivity and stability of the target compound (Alonso, Fuensanta, Nájera, & Varea, 2005).
Scientific Research Applications
Carboxyl-Group Protection in Peptide Synthesis
The use of the 2-(p-nitrophenylthio)ethyl group, as an alternative for carboxyl-group protection in peptide synthesis, shows certain advantages due to its selective removal after conversion into the corresponding sulphone by treatment with alkali. This method offers a significant contribution to peptide synthesis methodologies (Amaral, 1969).
Synthesis of Nonproteinogenic Amino Acids
Research on the synthesis of novel nonproteinogenic amino acids, specifically N-Ethyl-α,β-dehydroamino acid methyl esters, presents two routes for creating derivatives from serine, threonine, and phenylserine. This process involves dehydration and alkylation, providing new non-natural amino acids that incorporate both an N-ethyl and an α,β-dehydro moiety, which are crucial for the preparation of biologically active compounds (Monteiro, Kołomańska, & Suárez, 2010).
Preparation of Mammalian Metabolites of Biaryl-bis-Sulfonamide
The application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrates a significant contribution to drug development processes. This approach supports full structure characterization of metabolites by NMR and provides analytical standards for clinical investigations (Zmijewski et al., 2006).
Synthesis and Structural Characterization of Schiff Base Organotin(IV) Complexes
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs reveal the potential of these complexes in the treatment of androgen-responsive benign and malignant diseases. The study showcases the intricate relationship between chemical structure and biological activity, paving the way for novel therapeutic agents (Basu Baul et al., 2009).
properties
IUPAC Name |
methyl 2-[4-[ethyl-(3-nitrophenyl)sulfonylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O7S/c1-3-22(31(28,29)15-6-4-5-14(11-15)23(26)27)13-9-7-12(8-10-13)17(25,16(24)30-2)18(19,20)21/h4-11,25H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUBBUQYYSDJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.